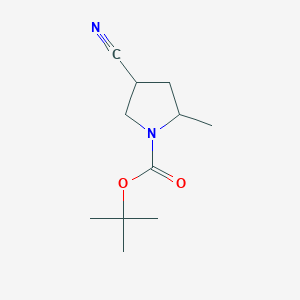
(2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a methyl group. Its stereochemistry is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using a tert-butoxycarbonyl (Boc) group.
Substitution: Introduction of the cyano group at the 4-position is achieved through nucleophilic substitution reactions.
Methylation: The 2-position is methylated using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
(2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction of the cyano group can produce primary amines.
科学研究应用
(2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule.
相似化合物的比较
Similar Compounds
(2S,4S)-1-Boc-4-hydroxy-2-methylpyrrolidine: Similar structure but with a hydroxy group instead of a cyano group.
(2S,4S)-1-Boc-4-amino-2-methylpyrrolidine: Contains an amino group at the 4-position.
(2S,4S)-1-Boc-4-iodo-2-methylpyrrolidine: Features an iodine atom at the 4-position.
Uniqueness
(2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
属性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
tert-butyl 4-cyano-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5,7H2,1-4H3 |
InChI 键 |
PVSSRFOUDVSLLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B13462191.png)
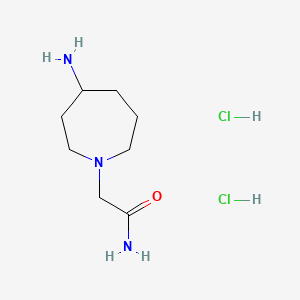
![6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13462196.png)
![1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13462200.png)
![methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine](/img/structure/B13462201.png)
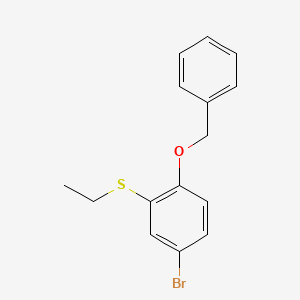
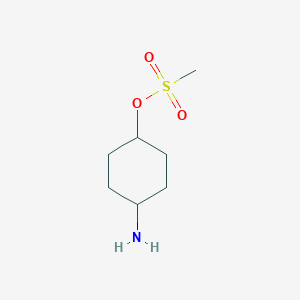
![1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13462216.png)
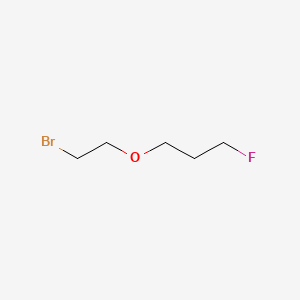
![tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate](/img/structure/B13462227.png)

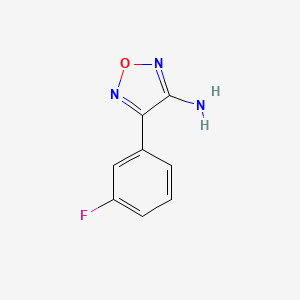

amino}-5-methylhexanoic acid](/img/structure/B13462290.png)
